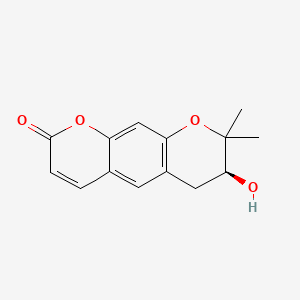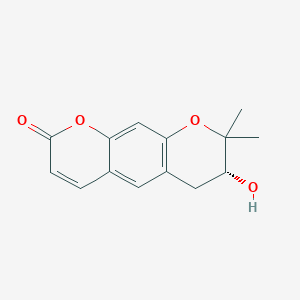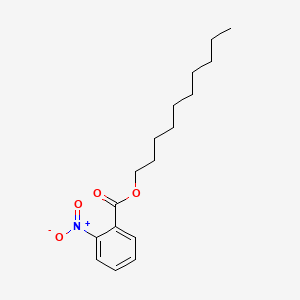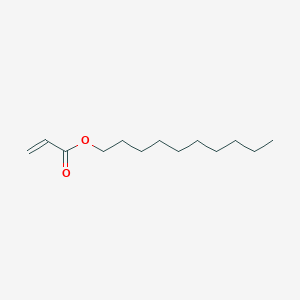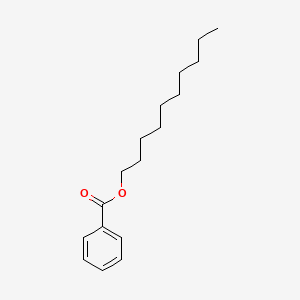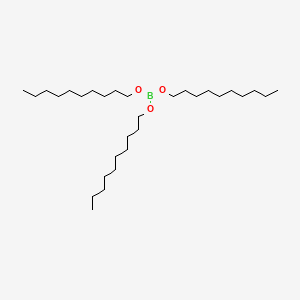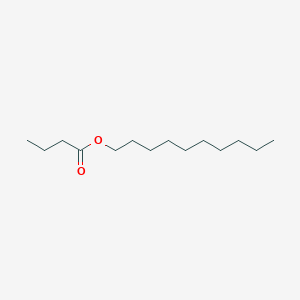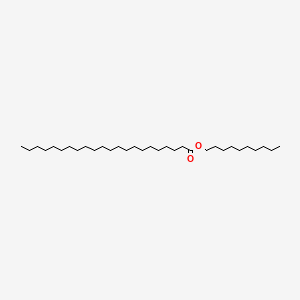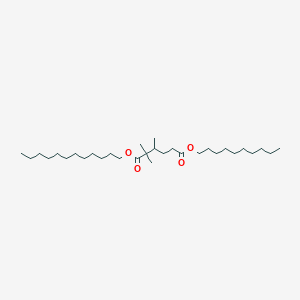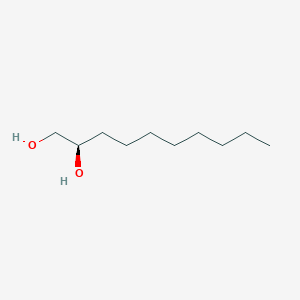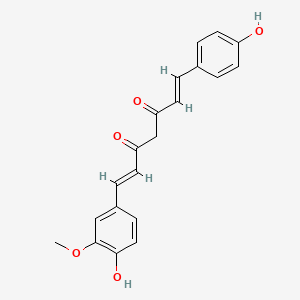
Déméthoxycurcumine
Vue d'ensemble
Description
La déméthoxycurcumine, également connue sous le nom de Curcumine II, est un curcuminoïde naturel présent dans le curcuma (Curcuma longa). C'est l'un des trois principaux curcuminoïdes, les autres étant la curcumine et la bisthis compound. La this compound est connue pour ses propriétés anti-inflammatoires, antioxydantes, antibactériennes, anticancéreuses et neuroprotectrices .
Applications De Recherche Scientifique
La déméthoxycurcumine a un large éventail d'applications en recherche scientifique :
Chimie : Utilisée comme composé modèle pour étudier la chimie et la réactivité des curcuminoïdes.
Biologie : Étudiée pour ses effets sur les processus cellulaires, notamment l'apoptose et la régulation du cycle cellulaire.
Médecine : Explorée pour ses effets thérapeutiques potentiels dans le traitement de l'inflammation, du cancer et des maladies neurodégénératives
Industrie : Utilisée dans le développement d'antioxydants et de conservateurs naturels.
Mécanisme d'action
La this compound exerce ses effets par le biais de diverses cibles moléculaires et voies :
Anti-inflammatoire : Inhibe l'activité du facteur nucléaire kappa B (NF-κB) et réduit la production de cytokines pro-inflammatoires.
Antioxydant : Piège les radicaux libres et régule à la hausse les enzymes antioxydantes.
Anticancéreux : Induit l'apoptose par l'activation des caspases et la modulation des voies de signalisation telles que Akt et Smad.
Neuroprotecteur : Inhibe l'agrégation des peptides bêta-amyloïdes et réduit le stress oxydatif dans les cellules neuronales.
Mécanisme D'action
Target of Action
Demethoxycurcumin (DMC) is a natural derivative of curcumin, which is known to have anti-inflammatory and anti-proliferative properties . The primary targets of DMC include tumor necrosis factor (TNF)-induced nuclear factor-κB (NF-κB), cyclooxygenase-2, cyclin D1, and vascular endothelial growth factor . These targets play crucial roles in inflammation and cell proliferation .
Mode of Action
DMC interacts with its targets to modulate their activity. For instance, it suppresses TNF-induced NF-κB activation . This suppression correlates with the down-regulation of cyclooxygenase-2, cyclin D1, and vascular endothelial growth factor, all of which are regulated by NF-κB . The relative potency for suppression of TNF-induced NF-κB activation was found to be Curcumin > DMC .
Biochemical Pathways
DMC affects several biochemical pathways. It suppresses the activation of NF-κB, a key regulator in the inflammatory response . This suppression leads to the down-regulation of downstream targets such as cyclooxygenase-2, cyclin D1, and vascular endothelial growth factor . These changes can lead to anti-inflammatory and anti-proliferative responses .
Pharmacokinetics
DMC is a lipophilic compound derived from curcumin that maintains its anticancer potency and has greatly improved systemic bioavailability . .
Result of Action
The molecular and cellular effects of DMC’s action include the suppression of inflammatory and cell proliferation signaling . It also inhibits the expression of cyclin-dependent kinase four (CDK4) and cyclin-D1 while inducing the expression of p53 and p21, which may play a key role in cell cycle arrest .
Action Environment
The action, efficacy, and stability of DMC can be influenced by various environmental factors. For example, the degree of biotransformation by the intestinal microbiome may influence the cellular effects in the body . .
Analyse Biochimique
Biochemical Properties
Demethoxycurcumin interacts with various enzymes, proteins, and biomolecules. It has been shown to suppress tumor necrosis factor (TNF)-induced nuclear factor-κB (NF-κB) activation, a key player in inflammation and cancer . The suppression of NF-κB activity by demethoxycurcumin correlates with the down-regulation of cyclooxygenase-2, cyclin D1, and vascular endothelial growth factor, all regulated by NF-κB .
Cellular Effects
Demethoxycurcumin exerts significant effects on various types of cells and cellular processes. It has been shown to decrease the viability of cancer cells, such as those in osteosarcoma, breast cancer, and melanoma . It induces apoptosis in these cells through the activation of Smad 2/3 or repression of the Akt signaling pathway . Furthermore, it has been found to inhibit the energy metabolism strategy for the survival of cancer cells .
Molecular Mechanism
Demethoxycurcumin exerts its effects at the molecular level through various mechanisms. It has been shown to inhibit P-Type ATPases from diverse kingdoms of life, suggesting that it may bind to a highly conserved allosteric site of these pumps . It also induces caspase-dependent and -independent apoptosis via Smad or Akt signaling pathways in HOS cells .
Temporal Effects in Laboratory Settings
The effects of demethoxycurcumin change over time in laboratory settings. For instance, in Caco-2 cells, demethoxycurcumin was detected intracellularly after 30 minutes and did not significantly change over time . After 180 minutes, native demethoxycurcumin was associated with mitochondria and peroxisomes .
Dosage Effects in Animal Models
The effects of demethoxycurcumin vary with different dosages in animal models. For instance, it has been shown to inhibit morphine’s rewarding effect in rats . More studies are needed to fully understand the dosage effects of demethoxycurcumin in animal models.
Metabolic Pathways
Demethoxycurcumin is involved in various metabolic pathways. It has been shown to inhibit the energy metabolism strategy for the survival of cancer cells
Transport and Distribution
Demethoxycurcumin is transported and distributed within cells and tissues. It has been shown to be taken up by cells via a transporter
Subcellular Localization
In Caco-2 cells, demethoxycurcumin was mainly associated with mitochondria and lysosomes after 30 minutes, and with mitochondria and peroxisomes after 180 minutes
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La déméthoxycurcumine peut être synthétisée par diverses voies chimiques. Une méthode courante implique la condensation de la vanilline avec l'acétylacétone en présence d'une base, telle que l'hydroxyde de sodium, sous reflux. La réaction se déroule généralement comme suit :
Réaction de condensation : La vanilline réagit avec l'acétylacétone en présence d'hydroxyde de sodium.
Purification : Le produit brut est purifié par chromatographie sur colonne ou recristallisation.
Méthodes de production industrielle
La production industrielle de this compound implique souvent l'extraction du curcuma. Le processus comprend :
Extraction : La poudre de curcuma est extraite à l'aide de solvants comme l'éthanol ou le méthanol.
Fractionnement : L'extrait est fractionné pour isoler les curcuminoïdes.
Purification : La this compound est purifiée à l'aide de techniques telles que la chromatographie liquide haute performance (CLHP).
Analyse Des Réactions Chimiques
Types de réactions
La déméthoxycurcumine subit diverses réactions chimiques, notamment :
Oxydation : Elle peut être oxydée pour former des quinones.
Réduction : Les réactions de réduction peuvent la convertir en dérivés dihydro.
Substitution : Des réactions de substitution électrophile peuvent se produire sur les cycles aromatiques.
Réactifs et conditions courants
Oxydation : Réactifs comme le permanganate de potassium ou le peroxyde d'hydrogène en milieu acide.
Réduction : Hydrogénation catalytique en utilisant du palladium sur carbone.
Substitution : Halogénation en utilisant du brome ou chloration en utilisant du chlore gazeux.
Principaux produits
Oxydation : Quinones et autres dérivés oxydés.
Réduction : Dihydro-déméthoxycurcumine.
Substitution : Dérivés halogénés de la this compound.
Comparaison Avec Des Composés Similaires
La déméthoxycurcumine est souvent comparée à d'autres curcuminoïdes :
Curcumine : Le curcuminoïde le plus abondant, connu pour ses activités biologiques à large spectre mais limité par une faible biodisponibilité.
Bisthis compound : Dépourvue de deux groupes méthoxy, ce qui la rend plus stable chimiquement, mais moins puissante dans certaines activités biologiques par rapport à la curcumine.
Tétrahydrocurcumine : Un dérivé hydrogéné avec une biodisponibilité et une stabilité améliorées, mais des profils d'activité biologique différents.
La this compound est unique en raison de son équilibre entre stabilité et activité biologique, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles .
Propriétés
IUPAC Name |
(1E,6E)-1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-25-20-12-15(6-11-19(20)24)5-10-18(23)13-17(22)9-4-14-2-7-16(21)8-3-14/h2-12,21,24H,13H2,1H3/b9-4+,10-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTVQHVGMGKONQ-LUZURFALSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00873751 | |
| Record name | Demethoxycurcumin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00873751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Demethoxycurcumin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033801 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
22608-11-3, 24939-17-1 | |
| Record name | Demethoxycurcumin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22608-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Demethoxycurcumin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022608113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Demethoxycurcumin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024939171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Demethoxycurcumin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00873751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-Heptadiene-3,5-dione, 1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1E,6E)-1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEMETHOXYCURCUMIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2F8059T80 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Demethoxycurcumin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033801 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
168 °C | |
| Record name | Demethoxycurcumin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033801 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



